![molecular formula C16H16N6O2S B2370804 N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide CAS No. 478078-12-5](/img/structure/B2370804.png)

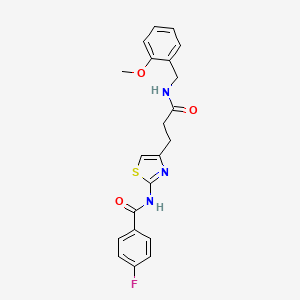

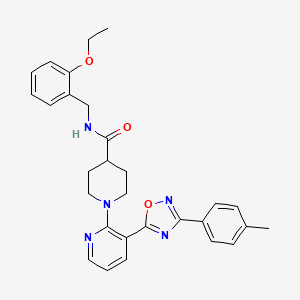

N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles and thiazoles are classes of compounds that have been found to exhibit a wide range of biological activities . They are heterocyclic organic compounds, with triazoles containing three nitrogen atoms and two carbon atoms in a five-membered ring, and thiazoles containing one nitrogen atom, one sulfur atom, and three carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of these compounds often involves reactions with various reagents under specific conditions . For example, the synthesis of 1,2,4-triazoles can involve the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .

Molecular Structure Analysis

The structure of these compounds can be confirmed using various techniques such as IR, 1HNMR, ESI–MS, and CHN analysis .

Chemical Reactions Analysis

These compounds can undergo various chemical reactions, depending on their structure and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

These compounds can exhibit a range of physical and chemical properties, depending on their specific structure .

Wissenschaftliche Forschungsanwendungen

Biological Potential and Synthetic Development

The compound N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide is a derivative of 1,3-thiazolidin-4-one. The 1,3-thiazolidin-4-one nucleus and its functionalized analogs like glitazones, rhodanines, and pseudothiohydantoins have significant pharmacological importance and are present in commercial pharmaceuticals. Studies highlight the promising future of these compounds in medicinal chemistry with potential activities against various diseases. The synthesis of these compounds dates back to the mid-nineteenth century, focusing on structural theory and molecular structure representation. The advancements in synthetic methodologies, especially green chemistry, have contributed to the development of these compounds, underscoring their great biological potential and the drive for environmental sustainability (Santos, Silva, & Jones, 2018).

Degradation and Environmental Concerns

While the specific compound was not directly referenced, it is important to consider the broader context of acetamide derivatives in environmental sciences. Studies on the degradation of acetaminophen, which involves acetamide derivatives, have revealed the complexity of kinetics, mechanisms, and by-products in advanced oxidation processes (AOPs). These insights are crucial for understanding the environmental impact and potential biotoxicity of these compounds and their degradation by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Structural Properties and Synthetic Routes

The structural properties and synthetic routes of related compounds, like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provide insights into the synthetic versatility and potential applications of the compound . These studies involve detailed spectroscopic analysis and highlight the significance of understanding the conformation and reactivity of such compounds (Issac & Tierney, 1996).

Wirkmechanismus

Target of Action

The compound’s primary targets are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of inflammation and apoptosis, thereby exhibiting neuroprotective properties .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . This results in anti-neuroinflammatory effects .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It significantly inhibits NO and TNF-α production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[(Z)-[(2Z)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S/c1-3-22-15(24)14(25-16(22)20-21-9-17-18-10-21)8-12-4-6-13(7-5-12)19-11(2)23/h4-10H,3H2,1-2H3,(H,19,23)/b14-8-,20-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVUXDKWTXTFDS-JWQHHXQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=NN3C=NN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/S/C1=N\N3C=NN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)

![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)